11-Hydroxyundecylphosphonic acid

Self-Assembled Monolayers NEXAFS Molecular Packing

11-Hydroxyundecylphosphonic acid (HUPA, CAS 83905-98-0) is a bifunctional, long-chain alkylphosphonic acid (C₁₁H₂₅O₄P, MW 252.29 g/mol) that contains a terminal hydroxyl group and a phosphonic acid headgroup. It belongs to the class of organophosphonate self-assembled monolayer (SAM) precursors, widely utilized to functionalize metal oxide surfaces (e.g., TiO₂, ITO, Al₂O₃, SiO₂) for biomedical implants, biosensors, and molecular electronics.

Molecular Formula C11H25O4P
Molecular Weight 252.29
CAS No. 83905-98-0
Cat. No. B3029925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyundecylphosphonic acid
CAS83905-98-0
Molecular FormulaC11H25O4P
Molecular Weight252.29
Structural Identifiers
SMILESC(CCCCCO)CCCCCP(=O)(O)O
InChIInChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15)
InChIKeyPPCDEFQVKBXBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxyundecylphosphonic Acid (HUPA, CAS 83905-98-0) – Core Identity and Industrial Profile


11-Hydroxyundecylphosphonic acid (HUPA, CAS 83905-98-0) is a bifunctional, long-chain alkylphosphonic acid (C₁₁H₂₅O₄P, MW 252.29 g/mol) that contains a terminal hydroxyl group and a phosphonic acid headgroup . It belongs to the class of organophosphonate self-assembled monolayer (SAM) precursors, widely utilized to functionalize metal oxide surfaces (e.g., TiO₂, ITO, Al₂O₃, SiO₂) for biomedical implants, biosensors, and molecular electronics [1]. HUPA forms a hydroxyl-terminated SAM that provides physiological stability and controllable surface density, making it a key building block in surface engineering workflows where subsequent covalent modification is required [2].

Why 11-Hydroxyundecylphosphonic Acid Cannot Be Trivially Replaced by Generic Alkylphosphonic Acids or Thiol-Based SAM Reagents


Superficially similar SAM precursors such as octadecylphosphonic acid (ODPA), dodecylphosphonic acid (DDPA), or 11-mercaptoundecanol (MUO) differ sharply from HUPA in critical selection parameters including molecular order, chain tilt, electrochemical capacitance, surface-energy modulation, chemical lift-off resistance, and on-surface oxidation chemistry [1]. HUPA’s terminal hydroxyl group enables post-assembly chemoselective transformations (e.g., oxidation to aldehyde or carboxylic acid) that are inaccessible with methyl-terminated analogs, while its phosphonate–metal-oxide bond exhibits superior hydrolytic stability compared to thiol–gold anchors under oxidative conditions [2]. Quantitative differences documented below demonstrate that substituting HUPA with a generic alternative can alter SAM packing density, interfacial capacitance, and biomolecular adsorption efficiency by factors exceeding 25-fold, making procurement decisions consequential for downstream device and assay performance [3].

11-Hydroxyundecylphosphonic Acid – Head-to-Head Quantitative Differentiation Evidence


Chain Tilt Angle and Molecular Order Compared with Octadecylphosphonic Acid (ODPA)

In a direct head-to-head NEXAFS and SFG spectroscopy study on SiO₂ surfaces, 11-hydroxyundecylphosphonic acid (HUPA) SAMs exhibited a chain tilt angle of approximately 45°, compared to 37° for octadecylphosphonic acid (ODPA) SAMs [1]. The higher tilt angle reflects differences in chain packing dictated by the terminal hydroxyl group versus the methyl terminus, directly influencing film thickness, dielectric properties, and electron-transport characteristics in molecular electronic devices [1].

Self-Assembled Monolayers NEXAFS Molecular Packing

Electrochemical Capacitance of HUPA SAMs Versus Aromatic Diphosphonate SAMs

Electrochemical impedance spectroscopy on SiO₂-coated silicon electrodes revealed that the 11-hydroxyundecylphosphonate SAMP exhibits a capacitance C(SAMP) = 2.6 ± 0.2 μF/cm², significantly lower than the 6–10 μF/cm² range observed for anthracene-based diphosphonate SAMs [1]. The lower capacitance of the aliphatic HUPA SAM is attributed to its smaller effective dielectric constant (ε ≈ 2–3) relative to the aromatic moieties (ε ≈ 5–10), and is consistent with its measured layer thickness of ~1.1 nm [1].

Impedance Spectroscopy SAM Capacitance Molecular Electronics

Sub-Monolayer HUPA Drives >25-Fold Enhancement in Lipid Bicelle Adsorption on TiO₂

On TiO₂ surfaces, chemisorbed HUPA at sub-monolayer coverage (<20% of the surface) produced a striking >25-fold increase in zwitterionic lipid bicelle adsorption compared to bare TiO₂, as measured by quartz crystal microbalance-dissipation (QCM-D) [1]. In contrast, a full monolayer of hydrophobic alkylphosphonates is conventionally considered a prerequisite for lipid self-assembly; HUPA uniquely achieves robust bicelle adlayer formation at low coverage via damping of steric-hydration forces [1]. No comparable sub-monolayer effect has been reported for methyl-terminated phosphonic acids (e.g., ODPA) or for thiol-based SAMs.

Biosensing TiO₂ Surface Functionalization Lipid Membrane Coatings

Resistance to Chemical Lift-Off: HUPA/ITO vs. MUO/Au

In a systematic electrochemical investigation of chemical lift-off lithography (CLL), SAMs of 11-hydroxyundecylphosphonic acid on ITO exhibited significantly greater resistance to lift-off than 11-mercaptoundecanol (MUO) SAMs on gold: approximately 57% of the HUPA/ITO SAM was removed, compared to 78% detachment for MUO/Au under identical CLL conditions [1]. The 21 percentage-point difference is attributed to the stronger phosphonate–metal oxide anchoring bond versus the thiol–gold bond, and to distinct substrate-dependent SAM stability [1].

Chemical Lift-Off Lithography SAM Stability Patterning

On-Surface Oxidation: HUPA Forms Carboxylic Acids on ITO, Whereas Alkanethiols on Gold Fail Under Equivalent Conditions

When subjected to pyridinium chlorochromate (PCC) oxidation, HUPA SAMs on ITO can be controllably transformed from hydroxyl-terminated to aldehyde- and further to carboxylic acid-terminated surfaces, with pseudo-first-order rate constants of 0.11 min⁻¹ (aldehyde formation) and 0.018 min⁻¹ (acid formation) [1]. By contrast, applying the same oxidation protocol to 11-mercaptoundecanol SAMs on gold results solely in aldehyde production; carboxylic acid formation is incompatible due to gold etching and monolayer destruction at longer oxidation times (>70 min) or higher oxidant concentrations [1]. Water contact angle measurements confirm that the hydroxy-terminated HUPA SAM (H₂O₃PC₁₁OH) is more hydrophilic than the resulting aldehyde surface, with uniform hydrophobicity increase upon oxidation, whereas the thiol-on-gold system cannot access the carboxylic acid state [1].

Microfluidic Oxidation Chemoselective Surfaces ITO Functionalization

SAM Stability: Phosphonate–Metal Oxide vs. Silane–Metal Oxide

Phosphonic acid derivatives such as HUPA form SAMs on metal oxides that are documented to be more stable and to produce higher-density monolayers than conventional organosilane coupling agents, which are prone to self-polymerization in the presence of moisture and yield inconsistent film quality . While quantitative comparative data between HUPA and specific silanes (e.g., APTES) on the same substrate are sparse, the class-level inference is robust: phosphonate SAMs are widely preferred in electronic and biosensor applications where silane polymerization compromises reproducibility [1].

SAM Stability Phosphonate vs. Silane Surface Engineering

11-Hydroxyundecylphosphonic Acid – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Titanium Implant Surface Functionalization for Enhanced Osseointegration

HUPA is used to form a chemically stable SAM on TiO₂-passivated titanium implants, providing a hydroxyl-terminated linking layer for subsequent attachment of biomolecules (e.g., growth factors, adhesion peptides) that promote osteogenic differentiation [1]. The 45° chain tilt angle and controlled surface density help maintain a physiologically relevant interface, while the phosphonate–TiO₂ bond resists hydrolytic degradation in body fluid environments [2]. Procurement relevance: HUPA is preferred over ODPA or silanes because the hydroxyl terminus is essential for covalent bioconjugation; methyl-terminated SAMs cannot participate in carbodiimide or NHS-ester coupling without additional activation steps [1].

Label-Free Biosensor Chips on ITO or TiO₂

HUPA SAMs on ITO or TiO₂ serve as the foundation for label-free biosensing platforms, including silicon-photonic resonators, electrochemical sensors, and QCM-D chips [1]. The sub-monolayer HUPA strategy (>25-fold bicelle adsorption enhancement) enables membrane-protein and antibody-antigen detection without the need for full monolayer formation, simplifying fabrication and reducing reagent consumption [2]. Procurement relevance: Researchers building bicelle-based membrane-on-a-chip sensors should select HUPA rather than generic alkylphosphonic acids, because the sub-monolayer effect is unique to the hydroxyl-terminated, moderate-chain-length phosphonic acid architecture [2].

Molecular Electronics and Organic Thin-Film Transistors (OTFTs)

HUPA forms SAMs on Al₂O₃ or SiO₂ gate dielectrics with a measured capacitance of 2.6 μF/cm², offering a low-leakage dielectric interface that improves OTFT performance compared to more polarizable aromatic phosphonate SAMs (6–10 μF/cm²) [1]. Procurement relevance: For device engineers optimizing gate dielectric capacitance, specifying HUPA rather than aromatic diphosphonic acids provides a quantifiable ~2–4× lower capacitance, translating into reduced power consumption and improved on/off ratios [1].

Chemoselective Patterning via Microfluidic Oxidation

HUPA SAMs on ITO can be microfluidically oxidized to generate spatially controlled patterns of aldehyde and carboxylic acid functionalities from a single starting surface, enabling orthogonal immobilization of multiple ligands (e.g., oxime-linked and amide-linked probes) for biomolecular microarrays [1]. Procurement relevance: This three-state surface chemistry (hydroxy → aldehyde → acid) is inaccessible with thiol-on-gold systems, which fail to produce carboxylic acids under equivalent oxidation conditions; HUPA is therefore the reagent of choice for multi-chemoselective patterning workflows [1].

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